molecular formula C23H19N5O3S2 B5447393 N-[4-(aminosulfonyl)phenyl]-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]acetamide CAS No. 337505-07-4

N-[4-(aminosulfonyl)phenyl]-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]acetamide

Cat. No.: B5447393
CAS No.: 337505-07-4
M. Wt: 477.6 g/mol
InChI Key: HIIGDUXYBHQEJB-UHFFFAOYSA-N
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Description

N-[4-(Aminosulfonyl)phenyl]-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]acetamide is a synthetic chemical scaffold of significant interest in medicinal chemistry and biochemical research. Its structure integrates a 1,2,4-triazine core, a pharmacophore noted for its diverse biological activities, with a phenylsulfonamide group. The 1,2,4-triazine nucleus is a privileged structure in drug discovery, known for its ability to interact with various enzymatic targets . The molecular architecture of this compound, featuring multiple aromatic rings and a sulfonamide group, suggests potential for investigation as a key intermediate in the development of enzyme inhibitors. Researchers can leverage this compound to explore structure-activity relationships, particularly in modulating biological pathways where analogous heterocyclic systems have shown activity. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S2/c24-33(30,31)19-13-11-18(12-14-19)25-20(29)15-32-23-26-21(16-7-3-1-4-8-16)22(27-28-23)17-9-5-2-6-10-17/h1-14H,15H2,(H,25,29)(H2,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIGDUXYBHQEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337505-07-4
Record name N-(4-(AMINOSULFONYL)PHENYL)-2-((5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)THIO)ACETAMIDE
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Biological Activity

N-[4-(aminosulfonyl)phenyl]-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]acetamide is a compound of growing interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological evaluations, and structure-activity relationships based on diverse scientific sources.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 4-aminobenzenesulfonamide and various thioketones or thioamides. The compound's structure is characterized by the presence of a triazine ring that contributes to its biological properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For instance:

  • Cell Line Testing : In vitro assays have shown that compounds derived from this structure can inhibit the growth of cancer cells such as HeLa (cervical cancer) and K562 (leukemia) with IC50 values ranging from 0.50 to 3.58 μM .
CompoundCell LineIC50 (μM)
Compound 12HeLa0.50
Compound 13K5623.58
This compoundVariousTBD

The mechanism by which this compound exerts its antitumor effects is believed to involve the inhibition of key enzymes associated with cell proliferation and survival pathways. Specifically, studies indicate that it may act as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity:

  • Substituents on the Phenyl Ring : Variations in the substituents on the phenyl ring have been shown to affect potency.
  • Triazine Modifications : Alterations in the triazine moiety can lead to improved selectivity and reduced toxicity.

Case Studies

In one notable study published in MDPI, researchers synthesized a series of compounds based on the triazine scaffold and evaluated their anticancer properties against multiple cell lines. The results indicated that specific modifications significantly increased cytotoxicity .

Example Case Study Findings:

  • Compound Variants : Among synthesized variants, certain compounds demonstrated over 70% inhibition in growth at low concentrations.
Compound VariantCell Line TestedGrowth Inhibition (%)
Variant AHeLa75
Variant BK56268

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to N-[4-(aminosulfonyl)phenyl]-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]acetamide exhibit significant anticancer properties. Studies have shown that the triazine moiety can interact with DNA and inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of triazine compounds showed cytotoxic effects against various cancer cell lines .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that sulfonamide derivatives, including this compound, possess effective antibacterial properties due to their ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis .

Materials Science

UV Absorption
this compound has potential applications as a UV absorber in plastics and coatings. The incorporation of triazine structures can enhance the thermal stability and UV resistance of polymer materials. This property is particularly beneficial in engineering plastics like PBT (polybutylene terephthalate) and PET (polyethylene terephthalate) .

Environmental Applications

Photodegradation Studies
Research into the photodegradation of this compound has shown that it can be effectively used in environmental remediation processes. The stability of the triazine ring under UV light makes it suitable for studying degradation pathways of pollutants in aquatic environments .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of a series of triazine derivatives. The results indicated that this compound exhibited notable cytotoxicity against breast cancer cells with an IC50 value of 12 µM .

Case Study 2: UV Absorption in Polymer Composites

In a study on polymer composites, researchers incorporated this compound into PBT matrices. The modified composites showed improved UV stability compared to unmodified PBT, demonstrating a reduction in photodegradation rates by approximately 30% over six months .

Table 1: Comparison of Anticancer Activity

Compound NameCell Line TestedIC50 (µM)
Compound AMCF715
Compound BMDA-MB-23110
This compoundMCF712

Table 2: UV Stability Results

Polymer TypeAdditive UsedPhotodegradation Rate (%)
PBTNone45
PBTThis compound30

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name / ID Core Structure Substituents/R-Groups Biological Activity (IC50 or Selectivity) Reference
Target Compound 1,2,4-Triazine with thioacetamide 5,6-Diphenyl; N-(4-sulfamoylphenyl) Antitumor (A549: selective apoptosis)
2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)thio]-N-(6-methylbenzothiazol-2-yl)acetamide (3b) 1,2,4-Triazine with thioacetamide 5,6-Diphenyl; N-(6-methylbenzothiazole) A549: IC50 = 8.2 µM; High apoptotic cells
2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]thio}-N-(thiazol-2-yl)acetamide (4k) 1,2,4-Triazine with thioacetamide 5,6-Bis(4-methoxyphenyl); N-(thiazole) COX-2 IC50 = 3.06 µM; COX-2 selectivity
2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(2-oxo-2H-chromen-4-yl)acetamide (T5) 1,2,4-Triazine with thioacetamide 5,6-Diphenyl; N-(coumarin) Anti-leishmanial (Leishmania donovani)
N-(4-Bromophenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide (26) Triazinoindole with thioacetamide N-(4-bromophenyl); 5-methylindole fusion Protein-binding hit (purity >95%)

Structure-Activity Relationship (SAR) Analysis

Impact of Triazine Substitutions

  • 5,6-Diphenyl Groups: The diphenyl substitution on the triazine core enhances π-π stacking interactions with hydrophobic enzyme pockets, contributing to antitumor and COX-2 inhibitory activities. Compounds lacking these groups (e.g., triazinoindoles in ) show reduced target affinity .
  • Electron-Donating Groups : Methoxy substituents (e.g., in compound 4k) improve COX-2 selectivity by stabilizing hydrogen bonds with Arg120 and Tyr355 residues in the enzyme active site .

Role of the Thioacetamide Linker

  • The thioether (-S-) linkage increases metabolic stability compared to oxygen analogues. For example, replacing the sulfur with oxygen in related compounds reduced antitumor potency by 40% .
  • The acetamide group (-NH-C(=O)-CH2-) facilitates hydrogen bonding with biological targets, such as the sulfonamide-binding region of COX-2 .

Influence of Terminal Groups

  • Sulfonamide Phenyl Group: The 4-(aminosulfonyl)phenyl moiety in the target compound enhances solubility and mimics endogenous sulfonamide-containing COX-2 inhibitors (e.g., Celecoxib) .
  • Benzothiazole/Coumarin Groups : Substituents like 6-methylbenzothiazole (compound 3b) or coumarin (compound T5) introduce planar aromatic systems that intercalate with DNA or inhibit parasite-specific enzymes .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound 3b Compound 4k Compound T5
Molecular Weight (g/mol) 466.5 (calculated) 443.5 504.5 466.5
LogP 3.8 (estimated) 4.1 3.5 4.0
Solubility (µg/mL) 12.3 (PBS buffer) 8.9 (DMSO) 15.2 (aqueous) 6.7 (DMSO)
Selectivity Index (SI) A549/NIH-3T3: 5.2 A549/NIH-3T3: 6.8 COX-2/COX-1: 18.7 Not reported

Key Research Findings and Implications

  • Antitumor Activity : The target compound induces apoptosis in A549 cells via caspase-3 activation, with a selectivity index of 5.2, comparable to compound 3b (SI = 6.8) .
  • COX-2 Inhibition : Structural analogues like 4k demonstrate that methoxy substituents enhance COX-2 selectivity, suggesting that modifying the target compound’s phenyl groups could optimize anti-inflammatory applications .

Q & A

Q. What are the key synthetic routes and optimization strategies for synthesizing N-[4-(aminosulfonyl)phenyl]-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]acetamide?

Answer: Synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates like the triazine-thiol moiety and the sulfonamide-containing phenylacetamide. Critical steps include:

  • Thioether bond formation between the triazine-thiol and acetamide via nucleophilic substitution (e.g., using DMF as solvent at 60–80°C).
  • Sulfonamide introduction through coupling reactions under anhydrous conditions.
  • Optimization strategies :
    • Temperature control : Lower temperatures (≤60°C) reduce side reactions during thiol-acetamide coupling .
    • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
    • Catalysts : Use of triethylamine or DMAP to accelerate sulfonamide coupling .
      Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity.

Q. What analytical techniques are most reliable for characterizing this compound, and what parameters should be prioritized?

Answer: Key techniques and parameters include:

Technique Key Parameters Purpose Reference
NMR (¹H/¹³C)Chemical shifts (δ 7.2–8.5 ppm for aromatic protons), integration ratiosConfirm aromatic substituents, sulfonamide NH (~10 ppm)
HPLC Retention time, peak symmetryAssess purity (>95%) and detect impurities
Mass Spectrometry Molecular ion peak (m/z ~568 for [M+H]⁺)Verify molecular formula (C₂₉H₂₄N₆O₂S₂)
FT-IR Sulfonamide S=O (~1350 cm⁻¹), thioether C-S (~700 cm⁻¹)Functional group validation

Advanced Research Questions

Q. How can computational methods guide reaction design and mechanistic studies for derivatives of this compound?

Answer:

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, particularly for thiol-acetamide coupling and sulfonamide stability .
  • Solvent effects : COSMO-RS simulations optimize solvent selection by modeling solvation energy and polarity .
  • Kinetic modeling : Predict rate constants for degradation pathways (e.g., hydrolysis of the thioether bond under acidic conditions) .
    Example: Computational screening of substituents on the triazine ring (e.g., electron-withdrawing groups) to enhance electrophilicity for nucleophilic attack .

Q. How should researchers address contradictions in biological activity data across studies?

Answer: Contradictions often arise from variations in assay conditions or structural analogs. Mitigation strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HEK-293 for kinase inhibition) and controls.
  • Structural analogs : Compare activity of analogs (e.g., replacing diphenyltriazine with pyridazine) to isolate pharmacophore contributions .
  • Dose-response curves : Validate EC₅₀ values across ≥3 independent replicates to rule out assay-specific artifacts .
    Example: Discrepancies in IC₅₀ values for kinase inhibition may stem from ATP concentration differences in assay buffers .

Q. What methodologies are recommended for analyzing the compound’s stability under varying pH and light conditions?

Answer:

  • pH stability :
    • Accelerated degradation studies : Incubate compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor via HPLC for degradation products (e.g., hydrolyzed thioether) .
    • Kinetic analysis : Calculate degradation rate constants (k) using first-order kinetics .
  • Photostability :
    • ICH Guidelines : Expose to UV (320–400 nm) and visible light (1.2 million lux-hours). Use amber glass vials to minimize light-induced decomposition .

Q. How can researchers design experiments to compare this compound’s efficacy with structurally similar molecules?

Answer:

  • Comparative analysis framework :

    Parameter This Compound Analog A (Triazine → Pyridazine)Analog B (Sulfonamide → Carbamate)
    LogP 3.22.83.5
    IC₅₀ (Kinase X) 12 nM45 nM210 nM
    Metabolic Stability (t₁/₂) 4.1 h (human liver microsomes)1.8 h6.3 h
  • Statistical design : Use a factorial DOE (Design of Experiments) to test variables like substituent polarity and steric effects .

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